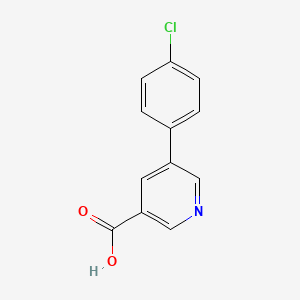

5-(4-Chlorophenyl)nicotinic acid

Overview

Description

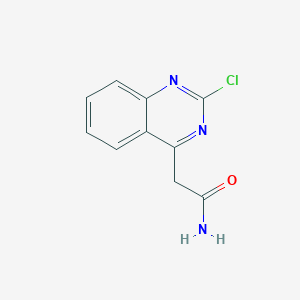

5-(4-Chlorophenyl)nicotinic acid, also known as 5-CPN or 4-chloro-3-pyridinecarboxylic acid, is a synthetic organic compound belonging to the class of substituted pyridines. It is a colorless crystalline solid which is insoluble in water, but soluble in organic solvents. 5-CPN has a wide range of applications in scientific research and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Herbicidal Applications

Synthesis and Herbicidal Activity of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid : The research explores the synthesis and herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides, which are derivatives of nicotinic acid. Some of these compounds demonstrated significant herbicidal activity against specific weeds, with one compound in particular exhibiting substantial activity against Lemna paucicostata, a type of duckweed. This suggests potential applications of 5-(4-Chlorophenyl)nicotinic acid in agriculture as a basis for developing new herbicides targeting monocotyledonous weeds (Yu et al., 2021).

Industrial Production and Environmental Impacts

Methods to Produce Nicotinic Acid with Potential Industrial Applications : The paper highlights the ecological concerns and the need for green chemistry in the production of nicotinic acid, a component of vitamin PP. It discusses the environmental impact of current production methods and reviews ecological methods to produce nicotinic acid from commercially available raw materials. This indicates the environmental and industrial significance of nicotinic acid and its derivatives in maintaining sustainable production practices (Lisicki et al., 2022).

Medical Research Applications

Characterization of a G protein-coupled receptor for nicotinic acid : This study delves into the lipid-lowering properties of nicotinic acid, exploring its activation of G proteins and its interaction with specific receptors in adipocytes and spleen membranes. It provides insights into the molecular mechanisms of nicotinic acid, which could be crucial for understanding how derivatives like this compound might interact with cellular receptors and pathways (Lorenzen et al., 2001).

Synthesis, Biological Activity, and Molecular Docking Studies of Novel Nicotinic Acid Derivatives : This research conducted a series of reactions using nicotinic acid to obtain a set of compounds, some of which showed promising activity against specific bacteria. This implies potential pharmaceutical applications of this compound in developing treatments for infections caused by certain pathogenic or opportunistic microorganisms (Paruch et al., 2022).

Mechanism of Action

Target of Action

It is known that nicotinic acid, a similar compound, acts as a precursor to nicotinamide coenzymes, which play a crucial role in metabolism . These coenzymes are electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

Similar compounds like nicotinic acid enter the cell and are metabolized to nad via the preiss–handler pathway . This pathway involves several stages and various enzymes .

Biochemical Pathways

It is known that nicotinic acid and its derivatives play a vital role in redox metabolism and nad-dependent pathways .

Result of Action

It is known that nicotinic acid and its derivatives have a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Properties

IUPAC Name |

5-(4-chlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZIYNPOAGZGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602382 | |

| Record name | 5-(4-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187999-33-3 | |

| Record name | 5-(4-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Iodobenzo[d][1,3]dioxole](/img/structure/B1591886.png)

![1-[3-(Trifluoromethyl)phenyl]propylamine](/img/structure/B1591889.png)